molecular formula C17H14N2O B8192852 (1Z)-1-[(2-methylphenyl)hydrazinylidene]naphthalen-2-one

(1Z)-1-[(2-methylphenyl)hydrazinylidene]naphthalen-2-one

Cat. No.: B8192852
M. Wt: 262.30 g/mol
InChI Key: YARMASSTSUTDQJ-ZPHPHTNESA-N
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Description

The compound with the identifier “(1Z)-1-[(2-methylphenyl)hydrazinylidene]naphthalen-2-one” is known as this compound. It is also referred to as Solvent Orange 2 or 1-(o-Tolylazo)-2-naphthol. This compound has a molecular formula of C17H14N2O and a molecular weight of 262.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-[(2-methylphenyl)hydrazinylidene]naphthalen-2-one typically involves the reaction of 2-methylphenylhydrazine with naphthalen-2-one under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-[(2-methylphenyl)hydrazinylidene]naphthalen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different naphthoquinone derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

(1Z)-1-[(2-methylphenyl)hydrazinylidene]naphthalen-2-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a dye in various chemical processes.

    Biology: The compound is used in staining techniques for biological specimens.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used as a dye in the textile and printing industries.

Mechanism of Action

The mechanism of action of (1Z)-1-[(2-methylphenyl)hydrazinylidene]naphthalen-2-one involves its interaction with specific molecular targets. The compound can bind to certain enzymes and proteins, affecting their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1Z)-1-[(2-methylphenyl)hydrazinylidene]naphthalen-2-one is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for various applications that similar compounds may not be able to fulfill .

Properties

IUPAC Name

(1Z)-1-[(2-methylphenyl)hydrazinylidene]naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-12-6-2-5-9-15(12)18-19-17-14-8-4-3-7-13(14)10-11-16(17)20/h2-11,18H,1H3/b19-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARMASSTSUTDQJ-ZPHPHTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NN=C2C(=O)C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N/N=C/2\C(=O)C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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